4-Bromo-6-(3,5-dimethylphenyl)pyrimidine
Overview
Description
4-Bromo-6-(3,5-dimethylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a 3,5-dimethylphenyl group at the 6-position
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that sm cross-coupling reactions play a crucial role in the synthesis of various organic compounds .
Result of Action
Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in further coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under basic conditions.
Coupling Reactions: These reactions often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-(3,5-dimethylphenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylphenol: This compound shares the bromine and dimethylphenyl groups but differs in the core structure, being a phenol rather than a pyrimidine.
4-Bromo-6-(2,4-dimethylphenyl)pyrimidine: Similar to 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine but with different substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-bromo-6-(3,5-dimethylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGVWILIRABIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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